molecular formula C20H23N5OS B4610559 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide

2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide

Cat. No.: B4610559
M. Wt: 381.5 g/mol
InChI Key: ROFIBWLOEMSBDL-UHFFFAOYSA-N
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Description

2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide is a useful research compound. Its molecular formula is C20H23N5OS and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.16233155 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Synthetic Approaches and Characterization : Studies have shown various synthetic methods and characterizations of compounds related to "2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide." For example, the synthesis of tetrazole derivatives and their reactions with different nucleophiles offer insights into their chemical reactivity and potential applications in creating novel compounds (Caram et al., 2003).

  • Complex Formation and Coordination Chemistry : The formation of metal complexes with related compounds, such as iron(II) complexes with N-heterocyclic carbenes, reveals the potential of these compounds in coordination chemistry and material science applications (Musgrave et al., 2014).

Luminescence and Sensing Applications

  • Luminescence Sensing : Compounds structurally related to "this compound" have shown applications in luminescence sensing, indicating their potential use in detecting benzaldehyde derivatives through characteristic emission bands (Shi et al., 2015).

Antimicrobial and Biological Activity

  • Antimicrobial Activity : Novel tetrazoles clubbed with pyrimidine synthesized from related compounds have exhibited significant antimicrobial activity, suggesting their application in developing new antimicrobial agents (Bhoge et al., 2021).

  • Antihistaminic Activity : Related thiazolidin-4-one derivatives have been evaluated for their antihistaminic activity, demonstrating the potential therapeutic applications of these compounds in allergy treatment (Diurno et al., 1992).

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-12-8-15(4)19(16(5)9-12)21-18(26)11-27-20-22-23-24-25(20)17-7-6-13(2)14(3)10-17/h6-10H,11H2,1-5H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFIBWLOEMSBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide
Reactant of Route 2
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide
Reactant of Route 3
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide
Reactant of Route 4
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide
Reactant of Route 5
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide
Reactant of Route 6
Reactant of Route 6
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.